molecular formula C19H16N2O2 B362844 N'-benzylidene-2-(2-naphthyloxy)acetohydrazide CAS No. 1443751-73-2

N'-benzylidene-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B362844
CAS No.: 1443751-73-2
M. Wt: 304.3g/mol
InChI Key: IERDOTDUUTYUMR-DEDYPNTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzylidene-2-(2-naphthyloxy)acetohydrazide typically involves the condensation of benzaldehyde with 2-(2-naphthyloxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N’-benzylidene-2-(2-naphthyloxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxyacetohydrazide moiety can also interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzylidene-2-(2-naphthyloxy)acetohydrazide is unique due to its specific naphthyloxy position, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-20-13-15-6-2-1-3-7-15)14-23-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,21,22)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERDOTDUUTYUMR-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303065-24-9
Record name N'-BENZYLIDENE-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
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